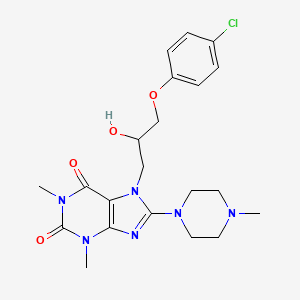
1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one, also known as CMPD101, is a small molecule inhibitor that has shown promising results in various scientific research studies. The compound has gained attention due to its potential therapeutic applications in treating various diseases, including cancer and inflammation.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis, characterization, and cytotoxic activity of new pyrazole and pyrazolopyrimidine derivatives, demonstrating a method for creating compounds with potential biological activity (Hassan, Hafez, & Osman, 2014).
- Another research detailed the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, indicating a green and efficient method for preparing compounds with possible biological applications (Zolfigol et al., 2013).
Biological Activities
- Novel pyrazolopyrimidine derivatives were synthesized, showcasing their anti-inflammatory and anti-cancer activities. This suggests the potential therapeutic applications of similar compounds in medicine (Kaping et al., 2016).
- The structure and potential antimicrobial activity of a pyrazinone derivative were explored, indicating the importance of structural analysis in understanding the biological activities of such compounds (Wang et al., 2005).
Chemical Properties and Reactivity
- Insights into the synthesis and characterization of 2-methoxy-3-alkylpyrazines and their isotopologues were discussed, emphasizing the importance of chemical analysis in identifying and understanding the properties of pyrazine derivatives (Schmarr et al., 2011).
- The reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylation was examined, showing the chemical reactivity of such compounds which could be relevant to the synthesis of complex molecules (Sidhom et al., 2018).
properties
IUPAC Name |
1-cyclopropyl-3-(2-methoxy-5-methylanilino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-3-6-13(20-2)12(9-10)17-14-15(19)18(8-7-16-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYIHBCRURRNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC=CN(C2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2662897.png)
![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)
![5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2662900.png)

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)
![2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662907.png)

![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)
![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2662914.png)

